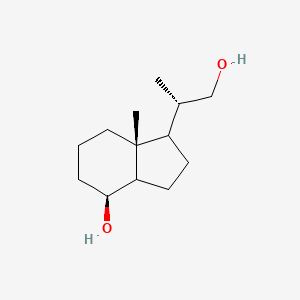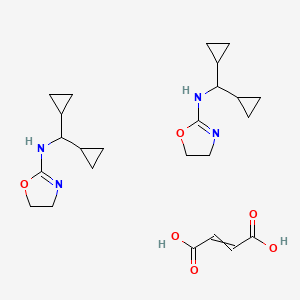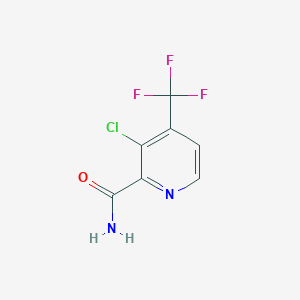
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and carboxamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be used . Another method involves the direct introduction of a trifluoromethyl group using trifluoromethyl active species like trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and specific temperature controls (20°C to 60°C) are crucial to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl copper for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethyl-substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific applications in agrochemicals and pharmaceuticals .
Propriétés
Formule moléculaire |
C7H4ClF3N2O |
|---|---|
Poids moléculaire |
224.57 g/mol |
Nom IUPAC |
3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClF3N2O/c8-4-3(7(9,10)11)1-2-13-5(4)6(12)14/h1-2H,(H2,12,14) |
Clé InChI |
HOGIWLVOUDALJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
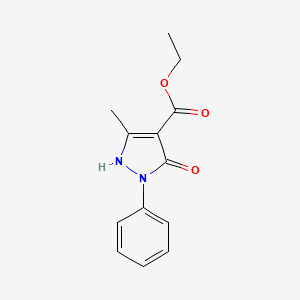

![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)
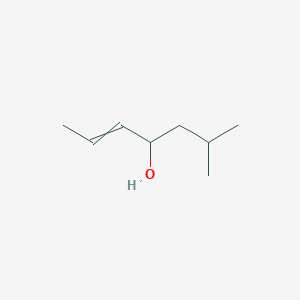
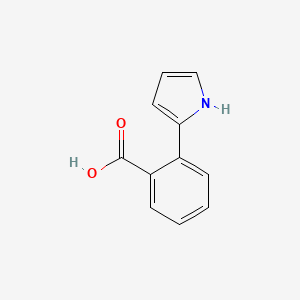
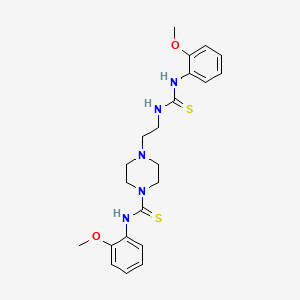

![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
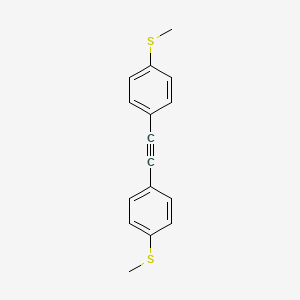
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
